molecular formula C8H11NO B6237222 1-(isocyanatomethyl)cyclohex-1-ene CAS No. 2649047-02-7

1-(isocyanatomethyl)cyclohex-1-ene

Cat. No. B6237222
CAS RN: 2649047-02-7
M. Wt: 137.2
InChI Key:
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Description

1-(Isocyanatomethyl)cyclohex-1-ene, also known as 1-isocyano-1-methylcyclohexene (IMC), is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid which is widely used as a reagent in organic synthesis. In addition to its use in organic synthesis, IMC has also been studied for its potential applications in various scientific research areas such as biochemistry and physiology.

Scientific Research Applications

IMC has been used in a variety of scientific research applications, including biochemistry and physiology. It has been used as a reagent in the synthesis of various organic compounds, as well as in the study of enzyme-catalyzed reactions. Additionally, IMC has been used in the study of cell membrane transport, signal transduction pathways, and the regulation of gene expression.

Mechanism of Action

The mechanism of action of IMC is not fully understood. However, it has been suggested that IMC may act as a catalyst in certain biochemical reactions, as it has been observed to accelerate the rate of some reactions. Additionally, IMC has been shown to interact with certain proteins and enzymes, likely due to its ability to form hydrogen bonds with them.
Biochemical and Physiological Effects
The biochemical and physiological effects of IMC are not fully understood. However, it has been observed to increase the rate of certain biochemical reactions, as well as interact with certain proteins and enzymes. Additionally, IMC has been observed to affect cell membrane transport, signal transduction pathways, and gene expression.

Advantages and Limitations for Lab Experiments

The main advantages of using IMC in laboratory experiments are its low cost, low toxicity, and wide availability. Additionally, IMC is relatively easy to work with and can be stored for extended periods of time. The main limitation of using IMC in laboratory experiments is its volatility, which can result in sample loss and contamination.

Future Directions

The potential applications of IMC in scientific research are numerous and varied. Future research could focus on the development of new synthetic methods for the production of IMC, as well as the study of its biochemical and physiological effects. Additionally, further research could be conducted on the mechanism of action of IMC, as well as its potential applications in drug discovery and development. Finally, further research could be conducted on the potential uses of IMC in industrial processes.

Synthesis Methods

IMC can be synthesized from the reaction of 1-chlorocyclohexane with potassium cyanide in an aqueous solution. The reaction proceeds through a nucleophilic substitution reaction, where the chlorine atom is replaced by a cyanide ion. The reaction is typically carried out at room temperature and yields an aqueous solution of IMC.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(isocyanatomethyl)cyclohex-1-ene can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexene", "Phosgene", "Methylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexene is reacted with phosgene in the presence of a catalyst to form 1,6-dichlorohexane.", "Step 2: 1,6-dichlorohexane is reacted with methylamine in the presence of sodium hydroxide to form 1-(chloromethyl)cyclohex-1-ene.", "Step 3: 1-(chloromethyl)cyclohex-1-ene is reacted with sodium bicarbonate in ethanol to form 1-(hydroxymethyl)cyclohex-1-ene.", "Step 4: 1-(hydroxymethyl)cyclohex-1-ene is reacted with phosgene in the presence of a catalyst to form 1-(isocyanatomethyl)cyclohex-1-ene." ] }

CAS RN

2649047-02-7

Product Name

1-(isocyanatomethyl)cyclohex-1-ene

Molecular Formula

C8H11NO

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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